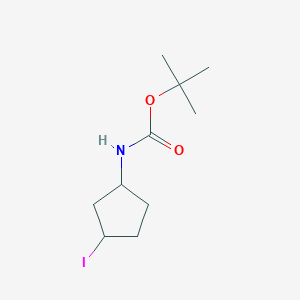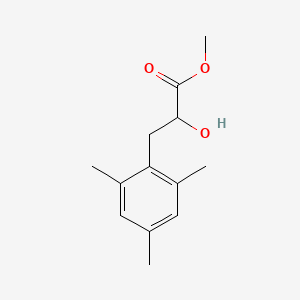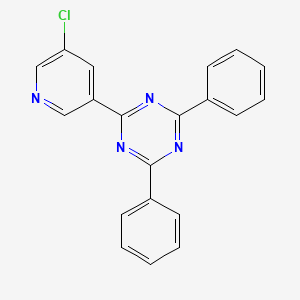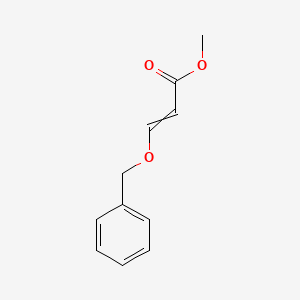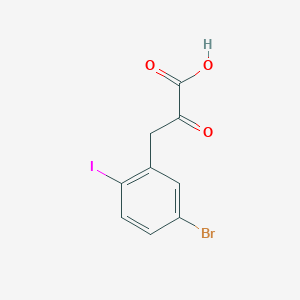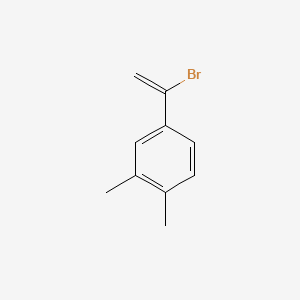![molecular formula C23H35N3O4 B13693707 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid is a complex organic compound that features a benzoic acid core linked to a piperazine ring, which is further connected to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a Boc group to form 1-Boc-4-piperidone.
Alkylation: The protected piperidine is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Formation of the Piperazine Ring: The alkylated intermediate is reacted with piperazine to form the piperazine ring.
Coupling with Benzoic Acid: Finally, the piperazine derivative is coupled with benzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.
化学反应分析
Types of Reactions
4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the piperazine/piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under basic or acidic conditions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine and piperazine rings allow for selective binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of the target compound, used in various pharmaceutical applications.
1-Boc-4-hydroxypiperidine: Another intermediate with similar protective groups, used in the synthesis of N-heterocyclic alkyl ethers.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the manufacture of fentanyl and related derivatives.
Uniqueness
4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid is unique due to its specific combination of functional groups and protective Boc group, which allows for selective reactions and applications in medicinal chemistry. Its structure provides a versatile platform for the development of new therapeutic agents and research compounds.
属性
分子式 |
C23H35N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
4-[4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(29)26-12-9-18(10-13-26)8-11-24-14-16-25(17-15-24)20-6-4-19(5-7-20)21(27)28/h4-7,18H,8-17H2,1-3H3,(H,27,28) |
InChI 键 |
YMIMMJUEOOUDRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


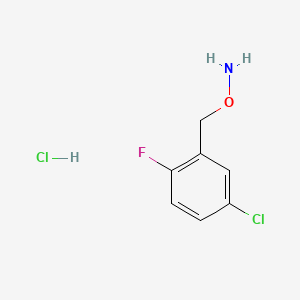
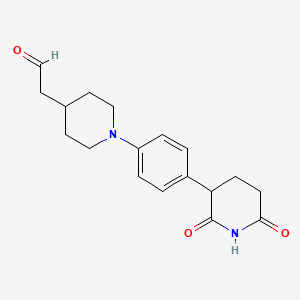
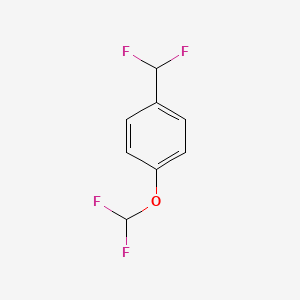
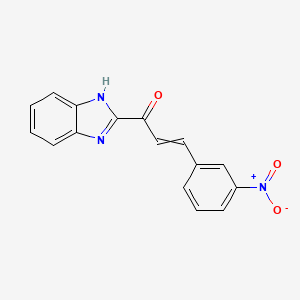
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
